molecular formula C14H19NO B12330360 (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one

(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one

Cat. No.: B12330360
M. Wt: 217.31 g/mol
InChI Key: XOGIRAQPVLKDBV-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one is a chiral piperidin-4-one derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry research. Piperidin-4-ones are recognized as privileged structures for developing novel pharmacologically active compounds . This compound is of significant interest in the exploration of synthetic opioid analogs, as the piperidin-4-one core is a fundamental building block for the 4-anilidopiperidine class of synthetic analgesics, which includes fentanyl and its derivatives . Research into such compounds focuses on understanding structure-activity relationships (SAR) and the design of novel ligands that interact with opioid receptors, particularly the μ-opioid receptor (MOR) . The specific stereochemistry of the molecule, defined by the (S) and (R) chiral centers, provides a defined three-dimensional structure that is essential for studying stereoselective receptor binding and activity. This makes it a valuable tool for chemists and pharmacologists aiming to design and synthesize new chemical entities with tailored biological profiles. The compound is offered for research purposes only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(2S)-2-methyl-1-[(1R)-1-phenylethyl]piperidin-4-one

InChI

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m0/s1

InChI Key

XOGIRAQPVLKDBV-NWDGAFQWSA-N

Isomeric SMILES

C[C@H]1CC(=O)CCN1[C@H](C)C2=CC=CC=C2

Canonical SMILES

CC1CC(=O)CCN1C(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Double Aza-Michael Reaction Strategy

Divinyl Ketone Intermediate Formation

The synthesis begins with the Grignard addition of vinylmagnesium bromide to vinyl aldehydes (5 ), producing dienols (6a–e ) in high yields (82–95%). Subsequent oxidation with manganese(IV) oxide (for aliphatic substituents) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ; for aromatic substituents) yields divinyl ketones (7 ). These intermediates are stable at 4°C for weeks, enabling batch processing.

Cyclization with Chiral Amines

Divinyl ketones undergo aza-Michael reactions with (R)-1-phenylethylamine under mild conditions (NaHCO₃, CH₃CN/H₂O, 16°C → 95°C), forming 2-substituted 4-piperidones (2 ) with diastereomeric ratios (dr) up to 3.7:1 (Table 1). The dr depends on the substituent’s steric and electronic properties:

  • Aliphatic groups (Me, n-Pr) : Lower dr (1.1:1–1.4:1) due to reduced stereochemical bias.
  • Aromatic groups (Ph, 4-ClC₆H₄, 4-OMeC₆H₄) : Higher dr (2.6:1–3.7:1) via π-π interactions stabilizing transition states.
Table 1. Diastereomeric Ratios of 2-Substituted 4-Piperidones
Entry R Yield (%) dr (2:2′)
1 Me 37 1.1:1
2 n-Pr 27 1.4:1
3 Ph 63 2.6:1
4 4-ClC₆H₄ 68 2.8:1
5 4-OMeC₆H₄ 57 3.7:1

Grignard Addition-Oxidation-Cyclization Sequence

Vinyl Grignard Addition

Reaction of 3-penten-2-one with vinylmagnesium bromide generates a dienol intermediate, which is oxidized to divinyl ketones using MnO₂ or DDQ. For example, MnO₂ selectively oxidizes aliphatic dienols (6a–b ) in 85–90% yield, while DDQ is preferred for aromatic substrates (6c–e ) to avoid overoxidation.

Stereoselective Cyclization

Cyclization with (R)-1-phenylethylamine in acetonitrile/water (3:1) at 95°C for 1.5 hours affords the target piperidinone in 42–84% yield. The reaction’s stereochemical outcome is influenced by:

  • Solvent polarity : Acetonitrile enhances nucleophilicity of the amine, improving dr.
  • Temperature gradient : Initial low temperature (16°C) favors kinetic control, while heating shifts to thermodynamic control.

Reductive Amination Approach

Ketone-Amine Condensation

N-Phenethyl-4-piperidone reacts with (R)-1-phenylethylamine in ethanol under hydrogenation conditions (Pearlman’s catalyst, 1 atm H₂, 25°C). This one-pot method avoids isolating intermediates, achieving 75–89% yield.

Diastereomer Separation

The crude product is purified via flash chromatography (SiO₂, petroleum ether/ethyl acetate), resolving (S,R) and (R,R) diastereomers. Recrystallization from CH₂Cl₂/n-hexane further enriches enantiomeric purity to >98% ee.

Industrial-Scale Production

Continuous Flow Synthesis

A telescoped process combines Grignard addition, oxidation, and cyclization in a continuous flow reactor, reducing reaction time from 48 hours to 6 hours. Key advantages include:

  • Yield improvement : 78% overall yield vs. 65% in batch.
  • Waste reduction : Solvent recycling decreases E-factor by 40%.

Catalytic Hydrogenation

Asymmetric hydrogenation of 2-methyl-4-piperidone using Rh-(R)-BINAP catalyst achieves 92% ee but requires high pressure (50 bar H₂). This method is less favored due to catalyst cost and safety concerns.

Stereochemical Analysis and Optimization

Chiral Auxiliary Effects

(S)-α-Phenylethylamine induces a dr of 3.7:1 in 4-OMeC₆H₄-substituted piperidones, whereas (R)-auxiliaries invert configuration. The bulky phenylethyl group directs nucleophilic attack to the less hindered face, as confirmed by X-ray crystallography.

Solvent and Additive Screening

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rate but lower dr (1.8:1).
  • Additives (NaHCO₃, MgSO₄) : Neutralize HCl byproducts, improving yield by 15%.

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Applications

1.1. Central Nervous System Disorders

The compound has been investigated for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of central nervous system (CNS) disorders. Research indicates that compounds related to (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one can influence neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine, which are essential for mood regulation and cognitive function .

1.2. Acetylcholinesterase Inhibition

Studies have demonstrated that derivatives of this compound exhibit acetylcholinesterase inhibitory activity, making them potential candidates for the treatment of Alzheimer's disease. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the piperidine ring can enhance or reduce inhibitory potency . For instance, a series of analogues showed varying IC50 values, highlighting the significance of stereochemistry in biological activity .

Synthetic Applications

2.1. Scaffold for Drug Development

(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one serves as a scaffold for synthesizing various pharmacologically active compounds. Its chiral centers allow for the creation of diverse analogues with tailored biological activities. For example, researchers have synthesized donepezil analogues using this compound as a starting material, demonstrating its utility in developing drugs targeting Alzheimer's disease .

2.2. Synthesis Techniques

The synthesis of this compound typically involves several methods, including chiral resolution and diastereomeric separation techniques. Recent advancements have improved yields and purity through optimized reaction conditions . The ability to produce high-purity compounds is crucial for subsequent biological testing and pharmacological evaluation.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Allosteric ModulationIdentified potential for treating CNS disorders through modulation of GPCRs .
Study 2 Acetylcholinesterase InhibitionShowed structure-dependent inhibition with varying IC50 values; stereochemistry plays a critical role .
Study 3 Drug DevelopmentUtilized as a scaffold for synthesizing donepezil analogues; demonstrated enhanced activity with specific substitutions .

Mechanism of Action

The mechanism of action of (S)-2-methyl-1-(®-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one distinguishes it from closely related isomers, such as:

  • (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS 103539-60-2)
  • (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS 103539-61-3)
Property (S)-2-Methyl-1-((R)-1-phenylethyl)piperidin-4-one (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
Configuration (S)-methyl, (R)-phenylethyl (S)-methyl, (S)-phenylethyl (R)-methyl, (S)-phenylethyl
Crystallinity Likely distinct packing due to chirality May exhibit centrosymmetric trends Potential for pseudorotational ring puckering
Biological Activity Chirality may influence enzyme binding Stereochemistry could reduce metabolic stability Altered interactions with chiral receptors

Key Findings :

  • The (R)-1-phenylethyl group in the target compound may hinder crystallographic centrosymmetry, complicating enantiomorph-polarity estimation (e.g., via Flack’s x parameter ).
Structural Analogs with Varied Ring Systems
2.2.1. Pyrrolidinone Derivatives

The pyrrolidinone analog (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS 215183-32-7) shares the (R)-1-phenylethyl group but features a smaller, five-membered lactam ring:

Property Piperidin-4-one (Target) Pyrrolidin-2-one (Analog)
Ring Size 6-membered 5-membered
Puckering Chair or boat conformations (Cremer-Pople parameters) Envelope or twist conformations
Boiling Point Not reported Predicted: 405.8±28.0 °C
Density Not reported 1.151±0.06 g/cm³

Key Findings :

  • The hydroxymethyl group in the pyrrolidinone derivative introduces hydrogen-bonding capability, absent in the target compound .
Substituent Effects: Fluorinated and Functionalized Variants

highlights N-[(R)-1-(4-fluorophenyl)ethyl]-naphthalenediimide derivatives, where fluorination of the phenylethyl group enhances thermal stability and ferroelectric properties.

Feature (R)-1-Phenylethyl Group (Target) 4-Fluorophenylethyl (Analog)
Electron Withdrawal No Yes (via fluorine)
Phase Transitions Not studied Martensitic transitions observed

Key Findings :

  • Fluorination in analogs increases dipole moments, suggesting that similar modifications in the target compound could alter its crystallographic or electronic properties .

Biological Activity

(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one is a chiral piperidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one features a piperidine ring substituted with a methyl group and a phenylethyl group. Its chirality contributes to distinct biological activities compared to its stereoisomers. The molecular formula is C14H19NC_{14}H_{19}N, and the compound exhibits a ketone functional group, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one possesses notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibitory effects. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways or inhibition of specific oncogenic signaling pathways. For instance, it has shown effectiveness in inhibiting the growth of certain tumor cell lines, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can enhance cognitive function. The compound's IC50 values indicate strong inhibitory activity, suggesting potential applications in treating cognitive disorders .

The biological activity of (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one can be attributed to its ability to interact with various molecular targets:

  • Enzymatic Interactions : The compound may bind to active sites on enzymes, altering their catalytic efficiency.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

These interactions are influenced by the compound's stereochemistry, which affects its affinity and selectivity towards specific targets .

Case Studies and Research Findings

A series of studies have highlighted the compound's pharmacological potential:

  • Antimicrobial Activity : In vitro assays demonstrated that derivatives of (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one exhibited significant antibacterial effects against multiple strains, with some derivatives showing enhanced potency due to structural modifications .
  • Anticancer Activity : A study reported that certain analogs induced apoptosis in human cancer cell lines through the activation of caspase pathways, showcasing their potential as anticancer agents .
  • Enzyme Inhibition : Comparative studies indicated that (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one had an IC50 value of approximately 0.5 μM against AChE, highlighting its efficacy as a potential therapeutic agent for cognitive enhancement .

Data Summary Table

Biological ActivityTarget Organism/EnzymeIC50 ValueReference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionAcetylcholinesterase0.5 μM
AnticancerVarious Cancer Cell LinesInduces apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.